rac-trans 3'-Aminomethyl Nicotine

Description

Background and Significance of Nicotine (B1678760) Analogs in Scientific Inquiry

Nicotine analogs are molecules structurally similar to nicotine, the primary psychoactive component of tobacco. nih.gov Their importance in scientific research stems from their ability to act as probes for studying nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are a diverse family of ligand-gated ion channels found throughout the central and peripheral nervous systems, where they play critical roles in neurotransmission. acs.orgnih.gov

nAChRs are pentameric structures, meaning they are composed of five protein subunits. The brain expresses multiple nAChR subtypes, assembled from various combinations of α (alpha) and β (beta) subunits (e.g., α4β2, α7, α3β4). nih.govnih.gov These subtypes differ in their subunit composition, anatomical distribution, and pharmacological properties, including their sensitivity to nicotine. acs.orgnih.gov This diversity allows them to modulate a wide array of physiological and cognitive processes, such as attention, learning, memory, reward, and mood. mssm.edunih.govmybiosource.com

The development of nAChR subtype-selective ligands is a significant goal in medicinal chemistry and pharmacology. acs.org By creating analogs that preferentially bind to one nAChR subtype over others, researchers can dissect the specific functions of that subtype. This knowledge is crucial for designing targeted therapeutics for a range of conditions, including neurological and psychiatric disorders, with potentially greater efficacy and fewer off-target effects. acs.orgmssm.edu Historically, natural products like cytisine, epibatidine, and lobeline (B1674988) have served as foundational structures for the design of new synthetic analogs. wikipedia.orgnih.gov

The Context of rac-trans 3'-Aminomethyl Nicotine within Nicotine Research

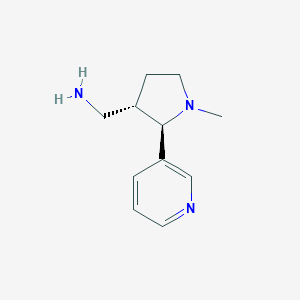

This compound is a synthetic nicotine analog, also described as a nicotine conjugate, used for laboratory research purposes. mdpi.comscbt.com As an agonist, it is designed to mimic the action of acetylcholine, the body's natural neurotransmitter for these receptors. nih.govwikipedia.org The defining structural feature of this compound is the addition of an aminomethyl group (-CH₂NH₂) at the 3' position of the pyrrolidine (B122466) ring of the nicotine molecule.

This specific modification places it within a class of analogs where the pyrrolidine ring is altered. Research into nicotine analogs has shown that substitutions at the 3', 4', and 5' positions of this ring can significantly affect the compound's binding affinity and selectivity for different nAChR subtypes. nih.gov The 3' position, in particular, has been noted as being sensitive to the introduction of bulky substituents. nih.gov Therefore, this compound serves as a specific chemical tool to explore the structural and chemical requirements of the nAChR binding sites.

Below are the key identification and chemical properties of the compound.

| Property | Value |

|---|---|

| Chemical Name | [(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |

| Synonyms | This compound |

| Molecular Formula | C₁₁H₁₇N₃ mdpi.com |

| Molecular Weight | 191.27 g/mol mdpi.com |

| CAS Number | 623579-03-3 mdpi.com |

| Purity | ≥98% mdpi.com |

Rationale for Comprehensive Investigation of this compound

The primary rationale for the investigation of this compound is its potential to contribute to a deeper understanding of nAChR pharmacology. It is employed in neuropharmacological research, cellular signaling studies, and molecular interaction investigations as a probe to map the complex interactions between ligands and neuroreceptors. nih.gov

By studying how the specific structural modification in this compound affects its binding and activation of various nAChR subtypes, scientists can infer key details about the receptors' binding sites. For instance, comparing its binding affinity for different subtypes (such as the high-affinity α4β2* and the α7 subtypes) to that of nicotine itself can reveal how the introduction of a polar aminomethyl group at the 3' position is accommodated by each receptor subtype. This information is a piece of the larger puzzle in building comprehensive structure-activity relationship (SAR) models for nAChR ligands.

These SAR models are fundamental to the rational design of new compounds with tailored selectivity. An analog that shows high potency and selectivity for a specific receptor subtype implicated in a particular disease could become a lead compound for therapeutic development. The investigation of compounds like this compound is therefore a critical step in the ongoing effort to develop novel pharmacological tools and potential treatments for nicotine addiction and other neurological conditions. acs.org

The table below summarizes key nAChR subtypes that are often the focus of such comparative investigations.

| nAChR Subtype | Key Characteristics & Research Significance |

|---|---|

| α4β2 | The most abundant high-affinity nicotine binding sites in the brain; plays a major role in nicotine dependence and reward. nih.govnih.gov It is a primary target for smoking cessation therapies. acs.org |

| α7 | Homomeric receptor (composed of five α7 subunits) involved in cognitive functions like attention and memory. nih.gov It is a target for treating cognitive deficits in disorders such as schizophrenia and Alzheimer's disease. nih.gov |

| α3β4 | Known as the "ganglionic subtype" due to its prevalence in autonomic ganglia. acs.org In the brain, it is implicated in nicotine aversion and withdrawal, making it a target for addiction research. acs.orgacs.org |

| α6β2* | Has a restricted distribution, primarily in dopamine (B1211576) and norepinephrine (B1679862) pathways. nih.gov The α4α6β3β2 subtype has shown the highest sensitivity to nicotine of any subtype studied. nih.gov It is investigated for its role in reward and addiction. nih.gov |

*The asterisk indicates the potential presence of other subunits in the pentameric structure.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCSWXAFXSTAI-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587763 | |

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623579-03-3 | |

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemistry of Rac Trans 3 Aminomethyl Nicotine

The creation of rac-trans 3'-Aminomethyl Nicotine (B1678760) as a racemic mixture with a specific trans stereochemistry is a process that relies on established principles of organic synthesis, adapted for the unique reactivity of the nicotine scaffold.

Precursor Compounds and Starting Materials

The synthesis of rac-trans 3'-Aminomethyl Nicotine can be envisioned through several strategic pathways, each originating from readily available precursors. A common and logical starting point is (S)-nicotine itself, which is commercially available in high enantiomeric purity. nih.gov Alternatively, key metabolites of nicotine, such as cotinine (B1669453) , offer a functionalized pyrrolidinone ring that is amenable to further chemical manipulation. researchgate.netresearchgate.net

Another significant precursor in the synthesis of nicotine analogs is myosmine (B191914) . Myosmine can be prepared through the condensation of N-vinylpyrrolidone with ethyl nicotinate. organic-chemistry.org The subsequent reduction of myosmine provides nornicotine, which can then be methylated to produce racemic nicotine. organic-chemistry.org For the specific synthesis of a 3'-substituted analog, a more direct approach might involve a precursor already bearing a functional group at the desired position. For instance, a derivative of 3-bromopyridine can be used to construct the pyridine-pyrrolidine core structure. phenomenex.com

A plausible and direct precursor for introducing the aminomethyl group would be a compound containing a nitrile or a protected amine functionality at the 3'-position of the pyrrolidine (B122466) ring.

Reaction Pathways and Mechanisms

A likely synthetic route to this compound involves the introduction of a nitrogen-containing functional group at the 3'-position of a suitable nicotine or cotinine precursor, followed by reduction. One such pathway could begin with the functionalization of cotinine . The deprotonation of (S)-cotinine using a strong base like lithium diisopropylamide (LDA) can generate an enolate, which can then be reacted with an electrophile. mdpi.com

A more direct approach would involve the synthesis of a 3'-oxonicotine derivative, which can then undergo reductive amination . Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. nih.govorganic-chemistry.orgmdpi.com This two-step process involves the initial reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.gov The choice of the nitrogen source, such as ammonia (B1221849) or a protected amine, is crucial for the successful formation of the primary amine. organic-chemistry.org

The stereochemical outcome of the reduction is of paramount importance. The desired trans configuration of this compound refers to the relative orientation of the substituents on the pyrrolidine ring. The reduction of a 3'-oxonicotine precursor would likely lead to a mixture of cis and trans isomers. The stereoselectivity of reductions on the pyrrolidine ring of nicotine metabolites has been shown to be influenced by the choice of reducing agent and reaction conditions, often favoring the formation of the thermodynamically more stable trans product. researchgate.netmdpi.com For example, the metabolic reduction of cotinine to 3'-hydroxycotinine is highly stereoselective for the trans-isomer. researchgate.net

An alternative pathway could involve the introduction of a cyano group at the 3'-position to form a 3'-cyanonicotine intermediate. The subsequent reduction of the nitrile group, for instance using a metal hydride like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would yield the desired 3'-Aminomethyl Nicotine.

Optimization of Synthetic Yields and Purity

The efficiency of any synthetic route is contingent on the optimization of reaction conditions to maximize yield and purity. In the context of reductive amination, several factors can be fine-tuned. The choice of catalyst is critical, with iridium complexes showing promise for promoting the conversion of aldehydes and ketones to primary amines under mild conditions. nih.gov The solvent system can also significantly impact the reaction outcome; for instance, methanol (B129727) has been found to be effective in achieving high selectivity for the amine product. nih.gov

Furthermore, the concentration of reagents, reaction temperature, and reaction time are all interdependent variables that must be systematically investigated to achieve optimal results. researchgate.net For example, increasing the catalyst loading in some reductive amination reactions has been shown to improve both the conversion rate and the yield of the desired imine product. researchgate.net

Purification of the final product is typically achieved through standard chromatographic techniques, such as flash chromatography. nih.gov The purity of the synthesized compound is then confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Enantioselective Synthesis Approaches for Nicotine Analogs

While the synthesis of the racemic mixture provides a valuable chemical entity, the individual enantiomers of chiral molecules often exhibit distinct pharmacological properties. Therefore, the development of enantioselective synthetic methods is a crucial area of research.

Chiral Auxiliaries and Catalysis in Aminomethyl Nicotine Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net While specific examples for 3'-Aminomethyl Nicotine are not prevalent in the literature, the principle can be applied based on established methodologies for the synthesis of chiral pyrrolidines. For instance, the alkylation of a chiral ketimine, prepared from a chiral template like 2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine, has been successfully used in the asymmetric synthesis of nornicotine. rsc.org This approach could potentially be adapted for the synthesis of enantiomerically enriched 3'-Aminomethyl Nicotine by employing a suitable chiral auxiliary to control the stereochemistry of the aminomethyl group introduction.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For example, diphenylprolinol silyl (B83357) ether has been used to catalyze the tandem reaction of α-aminomethyl alkyl ketones with α,β-unsaturated aldehydes to produce highly functionalized and enantioenriched pyrrolidines. nih.gov Furthermore, [3+2] cycloaddition reactions involving chiral nitrones have been shown to proceed with high regio- and stereocontrol, offering a pathway to novel nicotinoids. nih.gov

Resolution Techniques for Racemic Mixtures

When a racemic mixture is synthesized, the separation of the individual enantiomers, known as chiral resolution , becomes necessary to access the pure stereoisomers.

A classical and widely used method is diastereomeric salt formation . google.comgoogle.com This technique involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. google.comlibretexts.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.comgoogle.com Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine. Dibenzoyl-d-tartaric acid has been successfully employed for the resolution of racemic nicotine. google.comgoogle.com

Another powerful technique for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov Chiral HPLC columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. researchgate.netnih.gov Various types of chiral columns are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving baseline resolution of the enantiomers. nih.govnih.gov This method is not only effective for analytical determination of enantiomeric purity but can also be scaled up for preparative separations. researchgate.net

Control of Stereoisomer Formation

The synthesis of 3'-Aminomethyl Nicotine presents a significant stereochemical challenge due to the presence of two chiral centers at the C2' and C3' positions of the pyrrolidine ring. This results in the potential formation of four stereoisomers: (2'S, 3'S), (2'R, 3'R), (2'S, 3'R), and (2'R, 3'S). The "trans" designation in this compound refers to the relative orientation of the pyridine (B92270) ring at C2' and the aminomethyl group at C3', which are on opposite sides of the pyrrolidine ring plane. The "rac" prefix indicates a racemic mixture, meaning it contains equal amounts of the (2'S, 3'R) enantiomer and its mirror image, the (2'R, 3'S) enantiomer.

Control over the formation of the trans diastereomers over the cis diastereomers is typically achieved by leveraging thermodynamic principles during synthesis. The synthetic route often involves the reduction of a precursor molecule, such as a 3'-cyano or 3'-nitro derivative of a nicotine analog. During the reduction or subsequent cyclization steps, the formation of the trans product is favored as it represents the more thermodynamically stable configuration.

In the trans isomer, the two bulky substituents (the pyridine and aminomethyl groups) are positioned on opposite faces of the five-membered pyrrolidine ring, which minimizes steric hindrance. In contrast, the cis isomer would force these groups into closer proximity on the same face of the ring, leading to greater steric strain and a higher energy state. By conducting the reaction under conditions that allow for equilibration, such as elevated temperatures or extended reaction times, the reaction equilibrium shifts towards the more stable trans product. The choice of reducing agent and solvent can also influence the diastereomeric ratio, with bulkier reagents potentially enhancing the selectivity for the less hindered trans configuration. While specific proprietary methods for large-scale synthesis exist, the underlying principle for stereocontrol remains the exploitation of the greater thermodynamic stability of the trans isomer.

Structural Elucidation and Stereochemical Characterization

Confirming the precise chemical structure and the relative stereochemistry of the synthesized compound is paramount. This is accomplished through a combination of advanced spectroscopic techniques.

Spectroscopic Analysis for Structure Confirmation

A suite of spectroscopic methods is employed to verify the molecular structure of this compound, ensuring all atoms are correctly connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for this purpose.

¹H NMR provides information on the number of different types of protons and their neighboring environments. The spectrum would show characteristic signals for the pyridine ring protons, the protons on the pyrrolidine ring, the N-methyl group, and the aminomethyl group.

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. For this compound, with its 11 carbon atoms, the spectrum would be expected to show 11 distinct signals, confirming the presence of all carbons in their unique chemical environments. The chemical shifts provide strong evidence for the types of carbon atoms present (e.g., aromatic vs. aliphatic).

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For C₁₁H₁₇N₃, the expected exact mass is approximately 191.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass with very high precision.

Although specific, publicly available spectral data for this exact compound is scarce, the table below represents the expected signals and their assignments based on the known structure and general principles of NMR spectroscopy.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assigned Atom | Predicted Chemical Shift (ppm) | Multiplicity & Notes |

|---|---|---|---|

| ¹H NMR | Pyridine-H2 | ~8.5 | Doublet |

| Pyridine-H6 | ~8.4 | Doublet | |

| Pyridine-H4 | ~7.7 | Doublet of Triplets | |

| Pyridine-H5 | ~7.3 | Doublet of Doublets | |

| Pyrrolidine-H2' | ~3.2 | Triplet | |

| Pyrrolidine-H5'α/β | ~3.0, ~2.2 | Multiplets | |

| Aminomethyl-CH₂ | ~2.8 | Multiplet | |

| Pyrrolidine-H3' | ~2.5 | Multiplet | |

| N-CH₃ | ~2.1 | Singlet | |

| Pyrrolidine-H4'α/β | ~2.0, ~1.6 | Multiplets | |

| ¹³C NMR | Pyridine-C2, C6 | ~149 | Aromatic CH |

| Pyridine-C4 | ~135 | Aromatic CH | |

| Pyridine-C3 | ~140 | Aromatic Quaternary C | |

| Pyridine-C5 | ~123 | Aromatic CH | |

| Pyrrolidine-C2' | ~68 | Aliphatic CH | |

| Pyrrolidine-C5' | ~57 | Aliphatic CH₂ | |

| Aminomethyl-CH₂ | ~46 | Aliphatic CH₂ | |

| Pyrrolidine-C3' | ~45 | Aliphatic CH | |

| N-CH₃ | ~40 | Aliphatic CH₃ |

Note: This table is predictive and actual experimental values may vary based on solvent and other conditions.

Pharmacological Characterization of Rac Trans 3 Aminomethyl Nicotine

In Vitro Pharmacological Profiling

The in vitro evaluation of rac-trans-3'-Aminomethyl Nicotine (B1678760) provides fundamental insights into its molecular interactions and cellular effects. This profiling is crucial for predicting its potential physiological and therapeutic activities.

Receptor Binding Studies

Receptor binding assays are instrumental in determining the affinity and selectivity of a ligand for its target receptors. For rac-trans-3'-Aminomethyl Nicotine, these studies focus on its interaction with various subtypes of nicotinic acetylcholine (B1216132) receptors.

Comprehensive binding studies are required to determine the affinity (Ki) of rac-trans-3'-Aminomethyl Nicotine for the diverse family of nAChR subtypes. These receptors are pentameric ligand-gated ion channels composed of different combinations of α and β subunits, with the α4β2 and α7 subtypes being particularly abundant in the central nervous system. The affinity of a compound for these subtypes can dictate its pharmacological profile.

Interactive Data Table: nAChR Subtype Binding Affinity of rac-trans-3'-Aminomethyl Nicotine

| Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |

| α4β2 | Data Not Available | Nicotine | Data Not Available |

| α7 | Data Not Available | Nicotine | Data Not Available |

| α3β4 | Data Not Available | Nicotine | Data Not Available |

Currently, specific binding affinity (Ki) values for rac-trans-3'-Aminomethyl Nicotine across a range of nAChR subtypes are not publicly available in the referenced literature. Such data is critical for a complete understanding of its selectivity profile.

The kinetics of the interaction between a ligand and its receptor, including the association (kon) and dissociation (koff) rate constants, provide a dynamic view of the binding process. This information is essential for understanding the duration of receptor occupancy and, consequently, the time course of the pharmacological effect.

Interactive Data Table: Ligand-Receptor Interaction Kinetics of rac-trans-3'-Aminomethyl Nicotine

| Receptor Subtype | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (s) |

| α4β2 | Data Not Available | Data Not Available | Data Not Available |

| α7 | Data Not Available | Data Not Available | Data Not Available |

Detailed kinetic parameters for the binding of rac-trans-3'-Aminomethyl Nicotine to nAChR subtypes are not currently documented in the available scientific literature. These values are crucial for a deeper understanding of its pharmacological action.

Functional Assays in Cellular Systems

Functional assays in cellular systems are employed to characterize the biological response elicited by a ligand upon binding to its receptor. These assays can determine whether the compound acts as an agonist, an antagonist, or a modulator of receptor activity.

As a nicotinic acetylcholine receptor agonist, rac-trans-3'-Aminomethyl Nicotine is expected to activate nAChRs, leading to ion channel opening and cellular depolarization. The potency (EC50) and efficacy (Imax) of this agonistic activity are key parameters determined in functional assays, often using techniques like two-electrode voltage clamp or fluorescence-based assays measuring ion flux or membrane potential changes in cells expressing specific nAChR subtypes.

Interactive Data Table: Functional Activity of rac-trans-3'-Aminomethyl Nicotine

| Receptor Subtype | Assay Type | EC50 (nM) | Imax (%) |

| α4β2 | Data Not Available | Data Not Available | Data Not Available |

| α7 | Data Not Available | Data Not Available | Data Not Available |

| α3β4 | Data Not Available | Data Not Available | Data Not Available |

Specific data on the potency (EC50) and efficacy (Imax) of rac-trans-3'-Aminomethyl Nicotine at various nAChR subtypes are not available in the reviewed literature. This information is fundamental to classifying its functional profile as a full or partial agonist.

Nicotinic acetylcholine receptors located on presynaptic nerve terminals play a crucial role in modulating the release of various neurotransmitters, including dopamine (B1211576). Agonists of these receptors can enhance neurotransmitter release, a mechanism that underlies many of the physiological and behavioral effects of nicotine. The ability of rac-trans-3'-Aminomethyl Nicotine to modulate neurotransmitter release is a critical aspect of its pharmacological characterization.

Interactive Data Table: Modulation of Neurotransmitter Release by rac-trans-3'-Aminomethyl Nicotine

| Brain Region/Cell Type | Neurotransmitter | Effect | Potency (EC50, nM) |

| Striatal Synaptosomes | Dopamine | Data Not Available | Data Not Available |

Experimental data detailing the specific effects of rac-trans-3'-Aminomethyl Nicotine on the release of neurotransmitters such as dopamine are not currently available. Investigating this aspect would be crucial to understanding its potential in vivo effects.

Lack of Publicly Available Research Data on the Pharmacological Characterization of rac-trans-3'-Aminomethylnicotine

Despite a comprehensive search for scientific literature, there is a notable absence of publicly available research data detailing the pharmacological characterization of the chemical compound rac-trans-3'-Aminomethylnicotine. Specifically, information regarding its effects on ion channel modulation, membrane potential, and its in vivo pharmacological effects in animal models is not present in the accessible scientific domain.

The requested article, which was to be structured around the specific pharmacological properties of rac-trans-3'-Aminomethylnicotine, cannot be generated due to the lack of foundational research findings. The intended outline, focusing on detailed aspects such as ion channel modulation, comparative pharmacology, neurochemical alterations, behavioral phenotypes, and peripheral systemic effects, presupposes the existence of such studies.

Chemical suppliers list rac-trans-3'-Aminomethylnicotine, providing basic chemical identifiers such as its CAS number (623579-03-3), molecular formula (C11H17N3), and molecular weight (191.27). scbt.comnih.govclearsynth.com It is identified as a nicotine conjugate and a nicotine impurity, available for research purposes. scbt.comclearsynth.commybiosource.com However, this availability for research has not yet translated into published studies detailing its pharmacological profile.

While extensive research exists on nicotine and other nicotinic agonists, such as ABT-418, and their impact on various physiological systems, this information cannot be extrapolated to rac-trans-3'-Aminomethylnicotine without direct experimental evidence. researchgate.net The principles of pharmacology dictate that even minor structural modifications to a molecule can lead to significant changes in its biological activity.

Therefore, until research is conducted and published on rac-trans-3'-Aminomethylnicotine, a scientifically accurate and informative article on its specific pharmacological characteristics as outlined cannot be written.

Molecular and Cellular Mechanisms of Action of Rac Trans 3 Aminomethyl Nicotine

Elucidation of Target Receptors and Proteins

The primary mode of action for nicotinic compounds is their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels. The specific effects of any given nicotinic ligand are determined by its binding affinity and efficacy at various nAChR subtypes.

Identification of Specific Nicotinic Acetylcholine Receptor Subtypes

As a nicotine (B1678760) conjugate, rac-trans-3'-Aminomethyl Nicotine is presumed to act as an agonist at nAChRs. nih.gov However, detailed studies identifying its binding profile across the wide array of nAChR subtypes are not publicly available. Nicotinic receptors are pentameric structures composed of different combinations of α (alpha) and β (beta) subunits. The subunit composition dictates the pharmacological and physiological properties of the receptor. For instance, the α4β2 and α7 subtypes are the most abundant and well-characterized nAChRs in the brain.

It is plausible that rac-trans-3'-Aminomethyl Nicotine, like nicotine itself, exhibits varying degrees of affinity for different nAChR subtypes. The structural modifications in the 3' position of the pyrrolidine (B122466) ring would likely influence its interaction with the binding pocket of these receptors. Further research, including competitive binding assays and functional studies on recombinant nAChR subtypes, is necessary to elucidate the specific receptor affinities of this compound.

Table 1: Common Nicotinic Acetylcholine Receptor Subtypes and Their General Characteristics

| Subtype | Typical Location | Key Functions |

| α4β2 | Central Nervous System | Reward, cognition, addiction |

| α7 | Central Nervous System, Immune Cells | Cognition, inflammation |

| α3β4 | Autonomic Ganglia | Autonomic nervous system regulation |

| α1β1γδ | Neuromuscular Junction | Muscle contraction |

This table represents general information about nAChR subtypes and is not based on specific data for rac-trans-3'-Aminomethyl Nicotine.

Interaction with Other Neurotransmitter Systems

The activation of nAChRs by agonists can modulate the release of a wide range of neurotransmitters, including dopamine (B1211576), serotonin, glutamate, and GABA. This is a key mechanism through which nicotinic compounds exert their diverse physiological and behavioral effects.

Given its presumed agonist activity at nAChRs, rac-trans-3'-Aminomethyl Nicotine could potentially influence these neurotransmitter systems. For example, activation of nAChRs located on presynaptic terminals of dopaminergic neurons in the mesolimbic pathway is a well-established mechanism for the reinforcing effects of nicotine. Similarly, interactions with serotonergic systems could be anticipated. However, without specific experimental data, the precise nature and extent of rac-trans-3'-Aminomethyl Nicotine's influence on these systems remain speculative.

Downstream Signaling Pathways

The binding of an agonist to an nAChR initiates a cascade of intracellular events, leading to a variety of cellular responses. These downstream signaling pathways are crucial for translating receptor activation into physiological outcomes.

Intracellular Signaling Cascades

The primary event following nAChR activation is the influx of cations, primarily sodium and calcium, leading to membrane depolarization. The subsequent increase in intracellular calcium is a critical second messenger that can activate a multitude of downstream signaling cascades. These can include pathways involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These kinases, in turn, phosphorylate a variety of target proteins, altering their activity and leading to changes in cellular function. The specific signaling pathways activated by rac-trans-3'-Aminomethyl Nicotine would depend on the nAChR subtypes it targets and the cellular context.

Gene Expression and Protein Regulation

Prolonged or repeated exposure to nicotinic agonists can lead to changes in gene expression and the regulation of protein synthesis. This is a key aspect of neuroadaptation to these compounds. For instance, chronic nicotine exposure is known to upregulate the number of certain nAChR subtypes on the cell surface. This is thought to be a compensatory response to receptor desensitization.

Cellular Responses and Physiological Outcomes

The culmination of receptor activation and downstream signaling is a range of cellular and physiological responses. Based on the known effects of other nicotinic agonists, potential cellular responses to rac-trans-3'-Aminomethyl Nicotine could include altered neuronal excitability, neurotransmitter release, and changes in cell survival and plasticity.

The physiological outcomes would be a manifestation of these cellular effects. Given its identity as a nicotine conjugate, it is plausible that rac-trans-3'-Aminomethyl Nicotine could have implications for processes such as cognition, mood, and reward pathways. However, without dedicated research, any discussion of its specific physiological outcomes remains speculative.

Neuronal Excitability and Synaptic Plasticity

The primary mechanism by which nicotinic agonists like rac-trans-3'-Aminomethylnicotine are expected to influence the nervous system is through their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.

Interaction with nAChR Subtypes: The diverse family of nAChRs is composed of various combinations of alpha (α) and beta (β) subunits. The specific subunit composition determines the receptor's pharmacological and biophysical properties, including its affinity for different ligands and its ion permeability. It is plausible that rac-trans-3'-Aminomethylnicotine exhibits a unique binding profile across different nAChR subtypes, which would in turn dictate its specific effects on neuronal function. However, without experimental data, its affinity and selectivity for subtypes such as α4β2, α7, or α3β4 remain speculative.

Modulation of Neuronal Excitability: The activation of nAChRs by an agonist leads to the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), resulting in depolarization of the neuronal membrane. This depolarization can increase the probability of action potential firing, thereby enhancing neuronal excitability. The extent and duration of this effect would depend on the concentration of rac-trans-3'-Aminomethylnicotine and its kinetic properties at the receptor, such as its association and dissociation rates.

Impact on Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Nicotinic acetylcholine receptors are known to play a crucial role in modulating synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). By influencing calcium influx and activating various downstream signaling cascades, nAChR activation can impact the induction and maintenance of these plastic changes. It is therefore hypothesized that rac-trans-3'-Aminomethylnicotine could modulate synaptic plasticity, though the specific nature of this modulation would depend on the neuronal circuit and the nAChR subtypes involved.

Cellular Viability and Proliferation

The influence of nicotinic agonists extends beyond the immediate electrical signaling of neurons to encompass more long-term effects on cellular health and growth.

Regulation of Cellular Viability: The activation of nAChRs, particularly the α7 subtype, has been linked to the activation of pro-survival signaling pathways. For instance, calcium influx through α7 nAChRs can trigger the PI3K/Akt pathway, which is known to inhibit apoptotic (cell death) processes. Therefore, it is conceivable that rac-trans-3'-Aminomethylnicotine could exert neuroprotective effects by promoting cell survival and mitigating neurotoxic insults.

Effects on Cellular Proliferation: The role of nAChRs in cellular proliferation is complex and context-dependent. In some cell types, nAChR activation has been shown to promote proliferation, while in others it can have an inhibitory effect. This is often mediated through intricate signaling networks that can interact with growth factor pathways. The effect of rac-trans-3'-Aminomethylnicotine on cellular proliferation would likely depend on the specific cell type being studied and the expression profile of nAChR subtypes.

Data on the biological activity of rac-trans-3'-Aminomethylnicotine is currently limited to its general classification. The table below summarizes the available chemical information.

| Property | Value |

| Compound Name | rac-trans-3'-Aminomethylnicotine |

| Synonyms | [(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |

| CAS Number | 623579-03-3 |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Description | A nicotine conjugate. scbt.com |

Preclinical Efficacy Studies of Rac Trans 3 Aminomethyl Nicotine

Research in Addiction Models

A critical step in the development of new therapies for addiction involves extensive testing in established preclinical models. This process helps to determine a compound's potential effectiveness and mechanism of action before any consideration for human trials.

Evaluation as a Potential Smoking Cessation Agent

Despite its characterization as a potential agent for nicotine (B1678760) addiction, a thorough review of scientific literature yielded no studies that have evaluated rac-trans 3'-Aminomethyl Nicotine as a potential smoking cessation agent. Research in this area would typically involve animal models that assess the compound's ability to alleviate nicotine withdrawal symptoms, reduce craving-like behaviors, or prevent relapse. At present, no such data has been made publicly available for this specific compound.

Impact on Nicotine Reward Pathways

The rewarding effects of nicotine are a primary driver of tobacco addiction and are mediated by complex neural circuits, particularly the mesolimbic dopamine (B1211576) system. northwestern.edupharmgkb.org Investigating how a novel compound interacts with these pathways is fundamental to understanding its potential as an anti-addiction therapeutic. However, there are no published studies on the impact of this compound on these nicotine reward pathways. Key research methodologies, such as conditioned place preference (CPP) or intracranial self-stimulation (ICSS), which are used to assess the rewarding or reward-disrupting properties of a substance, have not been reported for this compound.

Reduction of Nicotine Self-Administration

Nicotine self-administration studies in animals are considered the gold standard for predicting the abuse potential and therapeutic efficacy of a compound for addiction. These models assess the motivation of an animal to work for an infusion of a drug. A search for data on whether this compound can reduce nicotine self-administration in preclinical models yielded no results. nih.govnih.gov Therefore, its potential to decrease the reinforcing effects of nicotine remains unevaluated and unknown.

Investigation in Neurological Disorder Models

Beyond addiction, nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets of nicotine, are implicated in the pathophysiology of various neurological disorders. nih.gov Consequently, novel nicotinic compounds are sometimes explored for their potential therapeutic effects in this domain. However, no preclinical investigations of this compound in animal models of neurological disorders, such as Parkinson's disease or Alzheimer's disease, were found in the available literature. nih.gov

Assessment in Other Disease Models

A comprehensive search for preclinical data on this compound did not identify any assessments in other disease models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Rac Trans 3 Aminomethyl Nicotine Derivatives

Design and Synthesis of Analogs with Modified Structures: A Hypothetical Approach

The synthesis of rac-trans-3'-Aminomethyl Nicotine (B1678760) itself serves as a starting point for the conceptual design of novel analogs. A synthetic route would likely involve the introduction of the aminomethyl group onto a suitable nicotine precursor.

Further derivatization could systematically explore the impact of various substituents on the aminomethyl nitrogen. This would include:

N-Alkylation: Introducing a series of alkyl groups (methyl, ethyl, propyl, etc.) to probe the steric and electronic requirements of the binding pocket.

N-Acylation: The synthesis of amide derivatives to investigate the influence of hydrogen bond acceptors and the potential for altered pharmacokinetic properties.

N-Arylation: Introducing aromatic rings to explore potential pi-stacking interactions within the receptor binding site.

Bioisosteric Replacement: Replacing the amine with other functional groups such as hydroxyl, thiol, or small heterocyclic rings to assess the importance of the basic nitrogen for activity.

Each of these synthetic modifications would yield a library of novel compounds for biological evaluation.

Systematic Evaluation of Structural Modifications on Biological Activity: An Uncharted Territory

A systematic evaluation of these hypothetical analogs would be crucial to understanding their biological activity. This would involve a battery of in vitro assays to determine their affinity and functional activity at various nAChR subtypes.

Key parameters to be measured would include:

Binding Affinity (Ki): To quantify the strength of the interaction between the analog and different nAChR subtypes (e.g., α4β2, α7).

Functional Efficacy (EC50/IC50): To determine whether the analogs act as agonists, antagonists, or partial agonists, and their potency in activating or inhibiting receptor function.

Selectivity: To assess the preference of the analogs for one nAChR subtype over others, a critical factor for developing targeted therapeutics.

Without experimental data from such studies, it is impossible to construct a data table correlating specific structural changes to biological outcomes.

Identification of Key Pharmacophores for Receptor Interaction: Extrapolating from General Nicotinic SAR

While specific pharmacophoric features for rac-trans-3'-Aminomethyl Nicotine derivatives are not defined, we can extrapolate from the known pharmacophore for nicotinic ligands. This generally includes:

A basic nitrogen atom: Typically, the pyrrolidine (B122466) nitrogen of nicotine, which is protonated at physiological pH and forms a crucial cationic interaction with a conserved acidic residue in the nAChR binding site. The aminomethyl nitrogen in the title compound introduces a second basic center.

A hydrogen bond acceptor: The pyridine (B92270) nitrogen in nicotine serves this role.

A specific spatial arrangement of these features.

The key questions for rac-trans-3'-Aminomethyl Nicotine derivatives would revolve around the role of the additional aminomethyl nitrogen. Does it contribute to binding as a second cationic center? Does it orient the molecule differently within the binding pocket? Or does its modification primarily influence physicochemical properties like solubility and membrane permeability?

Correlation between Molecular Structure and Pharmacological Profile: A Future Endeavor

The ultimate goal of SAR and SPR studies is to establish clear correlations between the chemical structure of a molecule and its pharmacological effects. For rac-trans-3'-Aminomethyl Nicotine derivatives, this would involve linking specific structural modifications to changes in affinity, efficacy, and selectivity.

For instance, one might hypothesize that increasing the steric bulk on the aminomethyl nitrogen would decrease affinity, a trend observed with modifications at other positions on the pyrrolidine ring of nicotine. However, without experimental validation, such statements remain speculative. The generation of a comprehensive pharmacological profile for a series of rac-trans-3'-Aminomethyl Nicotine analogs is a necessary future step to contribute to the rational design of novel nAChR ligands.

Pharmacokinetics and Metabolism of Rac Trans 3 Aminomethyl Nicotine

Absorption and Distribution Studies

Bioavailability and Tissue Distribution

There is no available information regarding the bioavailability or tissue distribution of rac-trans 3'-Aminomethyl Nicotine (B1678760).

For the parent compound, nicotine, bioavailability is high and depends on the route of administration. Following inhalation, it is rapidly absorbed into the bloodstream. nih.gov Nicotine distributes extensively to body tissues, with the highest concentrations found in the liver, kidneys, spleen, and lungs. cymitquimica.com It has a low binding affinity to plasma proteins (less than 5%). cymitquimica.com

Blood-Brain Barrier Permeation

Specific studies on the blood-brain barrier (BBB) permeation of rac-trans 3'-Aminomethyl Nicotine are not available in the public domain.

Nicotine, the parent compound, readily crosses the blood-brain barrier. nih.gov Its transport into the brain is thought to be mediated by a pyrilamine-sensitive organic cation transport process. nih.gov Studies have shown that the influx of nicotine into the brain is greater than its efflux, leading to its accumulation in the central nervous system. nih.gov

Biotransformation Pathways

Enzymatic Metabolism (e.g., Cytochrome P450 Enzymes)

The specific enzymatic pathways involved in the biotransformation of this compound have not been documented.

In contrast, the metabolism of nicotine is well-characterized and primarily occurs in the liver. The major enzymes responsible for its metabolism are the cytochrome P450 (CYP) enzymes, particularly CYP2A6 and to a lesser extent, CYP2A13. nih.govnih.govalliedacademies.org These enzymes are responsible for the oxidation of nicotine.

Metabolite Identification and Quantification

No metabolites of this compound have been identified or quantified in any published studies.

The primary metabolite of nicotine is cotinine (B1669453), which is formed through oxidation by CYP enzymes. nih.govalliedacademies.org Cotinine is further metabolized to other compounds, with trans-3'-hydroxycotinine being a major secondary metabolite. nih.govnih.gov Methods for the quantification of nicotine and its major metabolites, cotinine and trans-3'-hydroxycotinine, in biological fluids are well-established. nih.gov

Elimination and Excretion Profiles

The elimination half-life and excretion pathways for this compound are unknown.

For nicotine, the elimination half-life is approximately 2 hours. nih.gov Its metabolites are primarily excreted in the urine. nih.gov A smaller portion of nicotine can be excreted unchanged. The rate of urinary excretion is influenced by urinary pH. Additionally, some nicotine metabolites, such as nicotine glucuronide and 3-hydroxycotinine (B1251162) glucuronide, can be excreted in the bile. nih.gov

Renal and Hepatic Clearance

There is currently no specific data available regarding the renal (kidney) or hepatic (liver) clearance of this compound. The processes by which this compound is metabolized by the liver and subsequently eliminated from the body through the kidneys have not been documented in scientific literature. Therefore, no quantitative measures of its clearance rates can be provided.

Half-Life Determination

Similarly, the biological half-life of this compound, which represents the time it takes for the concentration of the compound in the body to be reduced by half, has not been determined or reported in any available research.

Data Tables

Due to the absence of research data, no data tables can be generated for the pharmacokinetic parameters of this compound.

Toxicology Research of Rac Trans 3 Aminomethyl Nicotine

In Vitro Toxicology Assessments

In vitro toxicology studies are performed on cells or tissues in a controlled laboratory environment to identify potential adverse effects of a substance at the cellular level.

Cytotoxicity studies would assess the ability of rac-trans 3'-Aminomethyl Nicotine (B1678760) to cause cell death. This is typically evaluated by exposing various types of cultured cells (e.g., from the liver, lungs, or skin) to the compound and measuring cell viability. A lack of specific studies on this compound means there is no data available on its cytotoxic potential.

These evaluations would investigate whether rac-trans 3'-Aminomethyl Nicotine can damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. Standard assays, such as the Ames test or in vitro micronucleus assay, would be employed. No genotoxicity or mutagenicity data for this compound has been published.

This area of research would determine if this compound causes an imbalance between the production of reactive oxygen species (free radicals) and the ability of cells to detoxify these reactive products. Such an imbalance can lead to cellular damage. There are no available studies measuring oxidative stress induction by this specific compound.

In Vivo Toxicology Studies in Animal Models

In vivo studies are conducted in living organisms, typically animal models, to understand the potential toxic effects of a substance on a whole biological system.

Acute toxicity studies would involve the administration of single, high doses of this compound to animal models to determine the immediate adverse health effects and to establish a median lethal dose (LD50). No such studies have been documented for this compound.

Subchronic and chronic toxicity studies would involve repeated exposure to this compound over a longer period (weeks to months for subchronic, and longer for chronic studies) to evaluate the potential for cumulative damage and to identify target organs for toxicity. No information regarding the subchronic or chronic toxicity of this compound is available in the scientific literature.

Organ System Specific Toxicity

Comprehensive searches of publicly available scientific literature and toxicology databases have revealed a significant lack of specific studies on the organ system toxicity of this compound. As a nicotine conjugate developed for research purposes, detailed in vivo toxicological profiling does not appear to be available in the public domain. pubcompare.aimybiosource.comscbt.comclearsynth.com

Nicotine, the parent compound, is known to exert effects on multiple organ systems through its action as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. nih.gov Therefore, it is plausible that this compound, as a nicotinic acetylcholine receptor agonist, could potentially influence the same organ systems. pubcompare.ai However, without specific studies on this derivative, any discussion of its organ-specific toxicity remains speculative and based on the general understanding of nicotine's pharmacological actions.

Below is a summary of the general effects of nicotine on various organ systems, which may provide a theoretical framework for the potential effects of its analogue, this compound. It must be emphasized that this information is not based on direct studies of this compound.

Cardiovascular System: Nicotine is known to have significant effects on the cardiovascular system, primarily through the activation of nAChRs in the sympathetic nervous system, leading to the release of catecholamines like epinephrine. nih.gov This can result in an increased heart rate and blood pressure. nih.gov

Respiratory System: Nicotinic receptors are present in the respiratory tract and are involved in processes such as mucociliary clearance and inflammation. clearsynth.com

Central Nervous System (CNS): The effects of nicotine on the CNS are complex and are the basis for its psychoactive properties. It can enhance alertness, attention, and cognitive function by modulating the release of various neurotransmitters, including acetylcholine and dopamine (B1211576). nih.gov

Table 1: Summary of Potential Organ System Toxicity (Based on Nicotine)

| Organ System | Potential Effects of Nicotinic Acetylcholine Receptor Agonism | Specific Data on this compound |

| Cardiovascular | Increased heart rate, elevated blood pressure | No data available |

| Respiratory | Alterations in mucociliary clearance, potential inflammatory effects | No data available |

| Central Nervous | Enhanced attention, potential for neuro-excitation | No data available |

| Gastrointestinal | Potential for altered motility | No data available |

| Endocrine | Release of catecholamines from the adrenal glands | No data available |

Safety Pharmacology Considerations

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For this compound, specific safety pharmacology data from dedicated studies are not publicly available. This compound is primarily supplied for research use, and comprehensive preclinical safety evaluation data has not been published. mybiosource.comscbt.com

The primary safety pharmacology considerations for a nicotinic acetylcholine receptor agonist would typically focus on the cardiovascular, respiratory, and central nervous systems, as these are the primary sites of nicotinic receptor expression and action.

Cardiovascular Considerations: Based on the known effects of nicotine, a key safety pharmacology concern for a compound like this compound would be its potential to induce cardiovascular changes, such as increased heart rate and blood pressure. nih.gov

Respiratory Considerations: Evaluation of respiratory function would also be a critical component of safety pharmacology assessment.

Central Nervous System Considerations: CNS safety pharmacology would assess for effects such as changes in motor activity, coordination, and behavior, which are known to be influenced by nicotinic receptor activation. nih.gov

Without experimental data, any assessment of the safety pharmacology of this compound is speculative. The table below outlines the core battery of safety pharmacology studies and indicates the lack of available data for this specific compound.

Table 2: Core Safety Pharmacology Assessment

| System | Key Parameters | Data on this compound |

| Central Nervous System | Motor activity, behavioral changes, coordination, sensory/reflex responses | No data available |

| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG) | No data available |

| Respiratory System | Respiratory rate, tidal volume, hemoglobin oxygen saturation | No data available |

Computational Chemistry and Drug Design Applications of Rac Trans 3 Aminomethyl Nicotine

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as rac-trans 3'-Aminomethyl Nicotine (B1678760), might interact with its biological target, in this case, nicotinic acetylcholine (B1216132) receptors (nAChRs). These methods provide insights into the binding mode and affinity of a compound, guiding further drug development.

Ligand-Target Interactions

The study of ligand-target interactions involves the use of computational models to visualize and analyze the specific molecular forces that govern the binding of a ligand to a receptor. For a compound like rac-trans 3'-Aminomethyl Nicotine, this would involve modeling its interaction with the various subtypes of nAChRs. These receptors are complex ion channels, and understanding how ligands bind is crucial for designing selective drugs. nih.gov

Key interactions that are typically analyzed include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The association of nonpolar groups on the ligand with nonpolar regions of the receptor.

Electrostatic Interactions: The attraction or repulsion between charged or polar groups on the ligand and the receptor.

While general studies on nicotine analogues have identified key residues within nAChRs that are important for binding, specific research detailing the precise interactions of this compound is not currently published. nih.gov

Binding Affinity Predictions

Computational methods can also be employed to predict the binding affinity of a ligand to its target, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). These predictions are valuable for prioritizing compounds for synthesis and experimental testing. Techniques for predicting binding affinity range from relatively simple scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).

Table 1: Representative Binding Affinities of Nicotinic Ligands (General Examples)

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| (-)-Nicotine | Rat Brain nAChRs | ~1-10 |

| Epibatidine | nAChRs | <1 |

| Varenicline | α4β2 nAChR | <1 |

This table provides general examples of binding affinities for well-known nicotinic ligands to illustrate the type of data generated in such studies. Specific binding affinity data for this compound is not available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a group of nicotine analogues, a QSAR model could predict their binding affinity or functional potency at nAChRs based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment.

Steric: e.g., molecular volume, surface area.

Hydrophobic: e.g., logP (partition coefficient).

Topological: Describing the connectivity of atoms in the molecule.

A QSAR study on a series of compounds including this compound would involve synthesizing and testing a range of related molecules to generate the necessary data for model building. Review articles on QSAR studies of nicotinoid agonists have highlighted the importance of steric and lipophilic properties in modulating receptor affinity. iastate.eduresearchgate.net However, no specific QSAR models incorporating this compound have been published.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If the three-dimensional structure of a nAChR subtype is known or can be modeled, structure-based virtual screening can be performed by docking millions of compounds into the receptor's binding site.

Alternatively, if a number of active ligands are known, ligand-based virtual screening can be used to find other molecules with similar properties. For a compound like this compound, its chemical structure could be used as a query to search for similar compounds (a "scaffold-focused" search) that might also be active at nAChRs. nih.gov

Once initial "hit" compounds are identified, lead optimization involves computationally modifying their structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles. There are no published studies detailing the use of this compound as a scaffold in virtual screening or lead optimization efforts.

Predictive Toxicology Modeling

Predictive toxicology modeling, or in silico toxicology, uses computational methods to predict the potential adverse effects of chemicals. nih.govresearchgate.net This is a crucial step in drug development to identify potential safety liabilities early on. These models can predict a range of toxicological endpoints, including:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause heart damage.

These predictions are typically based on QSAR models or by comparing the chemical structure of the compound of interest to a database of known toxic substances. While there is a growing interest in applying these "New Approach Methodologies" to nicotine and tobacco-related products, specific predictive toxicology studies on this compound are not found in the public domain. nih.gov General in silico analyses of chemicals present in smokeless tobacco products have been conducted to assess their toxicokinetics and disease associations. nih.gov

Analytical Method Development for Rac Trans 3 Aminomethyl Nicotine in Biological Matrices

Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the biological fluid, the concentration of the analyte, and the subsequent analytical instrumentation.

Extraction from Biological Fluids (e.g., Plasma, Urine, Saliva)

Liquid-liquid extraction (LLE) and protein precipitation (PPT) are common initial steps for processing biological fluids.

Protein Precipitation (PPT) : This is a rapid and straightforward method often used for plasma samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample. nih.govmdpi.com This denatures and precipitates the proteins, which can then be removed by centrifugation. mdpi.com While simple, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in the subsequent analysis. nih.gov For instance, a method for nicotine (B1678760) and its metabolites in plasma used protein precipitation with methanol, which was quick and effective when combined with isotope-labeled internal standards to compensate for matrix effects. nih.gov

Liquid-Liquid Extraction (LLE) : LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For nicotine-like compounds, which are basic, the pH of the aqueous phase is often adjusted to an alkaline value to ensure the analyte is in its un-ionized, more organic-soluble form. A common extraction solvent is a mixture of dichloromethane (B109758) and diethyl ether. nih.gov This method can provide a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely used technique for cleaning up and concentrating analytes from biological matrices. mdpi.comfishersci.com It offers better cleanup than PPT and can be easily automated for high-throughput analysis. norlab.com The principle involves passing the liquid sample through a cartridge or plate containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

For basic compounds like rac-trans 3'-Aminomethyl Nicotine, cation-exchange SPE cartridges are particularly effective. fishersci.com For example, SOLA CX cartridges, which are based on a copolymeric-bonded phase silica, have been successfully used for the extraction of nicotine and its metabolites from urine. fishersci.comnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte. fishersci.com Supported Liquid Extraction (SLE) is another variant that provides high recovery and clean extracts for nicotine and its metabolites from various biological matrices, including plasma, urine, and whole blood. norlab.com

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Principle | Protein denaturation and removal by centrifugation. nih.govmdpi.com | Partitioning between two immiscible liquids. nih.gov | Adsorption onto a solid phase followed by elution. mdpi.comfishersci.com |

| Advantages | Simple, fast. mdpi.com | Good cleanup, high recovery. | High selectivity, high concentration factor, easily automated. norlab.comnih.gov |

| Disadvantages | Less clean extract, potential for matrix effects. nih.gov | Labor-intensive, requires large solvent volumes. | More expensive, requires method development. |

| Common Solvents/Sorbents | Acetonitrile, Methanol. nih.govmdpi.com | Dichloromethane, Diethyl Ether. nih.gov | Cation-exchange, Reversed-phase (C18). fishersci.comnih.gov |

Chromatographic Separation Methods

Chromatography is essential for separating the analyte of interest from other components in the prepared sample extract before it enters the detector. This separation is crucial for accurate quantification, especially when isomers or closely related metabolites are present.

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common separation technique for nicotine-related compounds. mdpi.comnih.gov

Reversed-Phase (RP) Chromatography : This is the most widely used LC mode. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The retention of basic compounds like this compound can be controlled by adjusting the pH of the mobile phase. Adding a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) to the mobile phase is common to ensure good peak shape and reproducibility. mdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative to RP-LC and is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov HILIC can offer different selectivity compared to RP-LC and may be advantageous for separating highly polar metabolites.

Chiral Chromatography : Since the target compound is a racemate (rac-trans), separating the individual enantiomers may be necessary for stereoselective pharmacokinetic studies. Chiral chromatography, using a chiral stationary phase (CSP), can be employed for this purpose. Methods have been developed for the chiral separation of nicotine enantiomers, which could be adapted for this compound. coresta.org

A study developing a method for nicotine and its metabolites found that a phenyl-hexyl stationary phase provided superior separation and reduced ion suppression effects compared to C8, C18, and HILIC phases. nih.gov The use of methanol instead of acetonitrile and adjusting the mobile phase pH to 4.5 improved chromatographic resolution. nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique that can be used for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile or polar compounds like nicotine and its metabolites, derivatization is often required to increase their volatility and improve their chromatographic properties. nih.gov A common derivatization agent is a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar -NH and -OH groups into less polar trimethylsilyl (B98337) ethers.

GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer has been used for the determination of nicotine metabolites in urine. nih.gov Fused-silica capillary columns are typically used to achieve high-resolution separations. nih.gov While GC can offer excellent separation efficiency, the need for derivatization adds an extra step to the sample preparation process and can introduce variability.

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound in biological matrices due to its high sensitivity, selectivity, and ability to provide structural information. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is most commonly employed, often in the multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process is highly selective and significantly reduces background noise, leading to very low limits of quantification (LOQ). nih.gov

For quantification, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte (e.g., nicotine-d4), is typically used. nih.govnih.gov The SIL-IS is added to the sample at the beginning of the preparation process and co-elutes with the analyte. It compensates for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

The selection of precursor and product ions is a critical step in method development. For nicotine, the molecular ion (m/z 162) is often selected as the precursor ion, and characteristic fragment ions (e.g., m/z 133, 84) are monitored as product ions. nih.govresearchgate.net Similar fragmentation patterns would be expected for this compound and would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Table of Analytical Method Parameters for Nicotine and Related Compounds

| Parameter | LC-MS/MS Method 1 nih.gov | LC-MS/MS Method 2 nih.gov | GC-MS Method nih.gov |

| Analyte(s) | Nicotine, Cotinine (B1669453), trans-3'-hydroxycotinine | Cotinine, trans-3'-hydroxycotinine | trans-3'-hydroxycotinine |

| Matrix | Human Plasma | Human Plasma, Urine, Saliva | Urine |

| Sample Prep | Protein Precipitation with Methanol | Liquid-Liquid Extraction | Derivatization (tert-butyldimethylsilyl) |

| Chromatography | Phenyl-hexyl column | Not specified | Fused-silica capillary column |

| Mobile Phase/Carrier Gas | Methanol/Ammonium Acetate Buffer | Not specified | Not specified |

| Detection | ESI-MS/MS | Tandem Mass Spectrometry | Electron Ionization Mass Spectrometry (Selected Ion Monitoring) |

| LOQ | Nicotine: 0.15 ng/mL | 0.02 - 0.1 ng/mL | 10 ng/mL |

| Internal Standard | Isotope Labeled | Not specified | trans-3'-hydroxy-ortho-cotinine |

No Published Data Available for Analytical Method Development of this compound

A comprehensive review of scientific literature reveals a significant gap in published research concerning the analytical method development and validation for the chemical compound this compound in biological matrices. Similarly, there is no available information on its application in pharmacokinetic and pharmacodynamic studies.

While extensive research exists for the analytical determination of nicotine and its primary metabolites, such as cotinine and trans-3'-hydroxycotinine, in various biological samples, specific methodologies for this compound have not been detailed in the public domain.

This compound is identified as a nicotine conjugate and impurity, with its chemical identity confirmed by CAS number 623579-03-3. clearsynth.comlgcstandards.comscbt.com It is commercially available for research purposes, including potential use in analytical method development. clearsynth.comlgcstandards.com However, peer-reviewed studies outlining the validation of such methods and their subsequent application are not found.

For the analysis of nicotine and its major metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established and widely used technique, valued for its sensitivity and selectivity. nih.govplos.orgnih.gov These methods undergo rigorous validation to ensure their reliability, a process that typically includes the evaluation of parameters like linearity, accuracy, precision, and the limits of detection and quantification. nih.govresearchgate.netfishersci.com

Despite the detailed validation data available for other nicotine-related compounds, the absence of specific research on this compound means that no data tables or detailed findings can be provided for the sections outlined in the user's request. The scientific community has not yet published studies focusing on the LC-MS/MS method validation or the pharmacokinetic and pharmacodynamic applications for this particular compound.

Therapeutic Potential and Future Research Directions for Rac Trans 3 Aminomethyl Nicotine

Role in Nicotine (B1678760) Addiction Management

The primary rationale for developing nicotine-related compounds is often rooted in the global challenge of nicotine addiction. As a nicotine conjugate, rac-trans 3'-Aminomethyl Nicotine is theoretically positioned as a candidate for nicotine addiction therapy. mybiosource.com The underlying principle of such an approach is to provide a safer alternative to tobacco products that can mitigate withdrawal symptoms and cravings by acting on the same nAChR targets as nicotine.

The reinforcing effects of nicotine are largely mediated by the release of dopamine (B1211576) in the brain's reward pathways, a process initiated by the binding of nicotine to nAChRs, particularly the α4β2 subtype. nih.gov Nicotinic agonists can modulate this system, potentially offering a way to wean individuals off tobacco. While specific studies on this compound's efficacy in animal models of nicotine dependence are not yet available in the public domain, research on other nicotinic agonists provides a template for its potential evaluation. nih.gov Key research questions would involve its ability to reduce nicotine self-administration, alleviate withdrawal symptoms, and prevent relapse in preclinical models.

Potential for Neurological and Psychiatric Conditions

The involvement of nAChRs in various cognitive functions and pathophysiological processes has opened avenues for their therapeutic targeting in a range of neurological and psychiatric disorders. nih.gov The high prevalence of smoking among individuals with certain mental health conditions, such as schizophrenia, has led to the "self-medication" hypothesis, suggesting that nicotine may help alleviate some cognitive deficits associated with the illness. nih.govnih.gov

As a nicotinic agonist, this compound could theoretically offer therapeutic benefits in conditions marked by cholinergic dysfunction. Research on nicotine and other nAChR agonists has shown potential, albeit with mixed results, in improving cognitive domains like attention and memory. nih.gov For instance, studies using animal models of schizophrenia have demonstrated that nicotine can ameliorate cognitive deficits. nih.gov Future research on this compound would need to explore its specific effects on cognitive performance in relevant animal models of neurological and psychiatric diseases.

The table below outlines potential areas of investigation for this compound based on the known roles of nAChRs in various disorders.

| Potential Therapeutic Area | Rationale for Investigation | Relevant nAChR Subtypes |

| Alzheimer's Disease | Loss of cholinergic neurons and reduced nAChR expression are hallmarks of the disease. Agonists may improve cognitive function. | α7, α4β2 |

| Parkinson's Disease | nAChRs modulate dopamine release, which is depleted in Parkinson's disease. | α4β2, α6β2 |

| Schizophrenia | High rates of smoking suggest self-medication of cognitive deficits. nAChR agonists may improve attention and working memory. | α7, α4β2 |

| ADHD | Cholinergic pathways are implicated in attention and executive function. | α4β2, α7 |

Development as a Research Tool